1,2,3-Trimethoxybenzene 1,2,3-Trimethoxybenzene 1,2,3-trimethoxybenzene is a methoxybenzene that is benzene substituted by methoxy groups at positions 1, 2 and 3 respectively. It has a role as a plant metabolite.
1,2,3-Trimethoxybenzene is a natural product found in Tetrapanax papyrifer with data available.
Brand Name: Vulcanchem
CAS No.: 634-36-6
VCID: VC21201711
InChI: InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
SMILES: COC1=C(C(=CC=C1)OC)OC
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

1,2,3-Trimethoxybenzene

CAS No.: 634-36-6

Cat. No.: VC21201711

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Trimethoxybenzene - 634-36-6

Specification

CAS No. 634-36-6
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name 1,2,3-trimethoxybenzene
Standard InChI InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3
Standard InChI Key CRUILBNAQILVHZ-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)OC
Canonical SMILES COC1=C(C(=CC=C1)OC)OC
Boiling Point 235.0 °C
Melting Point 48.5 °C

Introduction

Chemical Identity and Structure

1,2,3-Trimethoxybenzene (CAS No. 634-36-6) is an anisole derivative with the molecular formula C9H12O3 and a molecular weight of 168.19 . This compound is also known by several synonyms including Methylsyringol, Pyrogallol trimethyl ether, and Tri-O-methylpyrogallol . Structurally, it consists of a benzene ring with three methoxy groups (-OCH3) substituted at positions 1, 2, and 3, respectively. According to chemical classification, it belongs to the class of compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .

The IUPAC standardized InChI representation of 1,2,3-Trimethoxybenzene is:
InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3

Chemical Structure Characteristics

The three adjacent methoxy groups in 1,2,3-Trimethoxybenzene create a unique electronic environment around the benzene ring, affecting its reactivity and physical properties. The compound is defined in ChEBI as "a methoxybenzene that is benzene substituted by methoxy groups at positions 1, 2 and 3 respectively" . This particular arrangement of substituents distinguishes it from its isomers, such as 1,3,5-trimethoxybenzene.

Physical Properties

1,2,3-Trimethoxybenzene exhibits distinct physical characteristics that determine its behavior under various conditions. Understanding these properties is essential for its proper handling, storage, and application in industrial and research settings.

Basic Physical Properties

The compound appears as a white to dark beige powder or crystalline solid at room temperature . Its physical state transitions with temperature changes, as reflected in its melting and boiling points. Below is a comprehensive table of its physical properties:

PropertyValueReference
Physical State (20°C)Solid
AppearanceWhite to dark beige powder/crystal
Melting Point43-47°C
Boiling Point241°C (514.2K)
Density1.112 g/mL at 25°C
Refractive Index1.5470 (estimate)
Flash Point>230°F
LogP1.530
Enthalpy of Sublimation98.0 ± 0.3 kJ/mol

Solubility and Chemical Behavior

1,2,3-Trimethoxybenzene demonstrates limited solubility in water and is classified as slightly soluble . It shows better solubility in organic solvents, particularly being slightly soluble in chloroform and dimethyl sulfoxide (DMSO) . From an acid-base perspective, it is an extremely weak basic compound, considered essentially neutral based on its pKa value .

Synthesis Methods

Multiple synthetic routes exist for the production of 1,2,3-Trimethoxybenzene, with the primary industrial method utilizing pyrogallol (1,2,3-trihydroxybenzene) as the starting material.

Industrial Synthesis Process

The most common industrial synthesis process involves the methylation of pyrogallol. According to documented methods, the process can be conducted as follows:

  • A mixture of pyrogallol, water, and a phase-transfer catalyst (such as tetrabutylammonium bromide) is prepared in a reaction vessel .

  • Dimethyl sulfate and sodium hydroxide solution are added dropwise while maintaining a temperature of around 35°C .

  • After complete addition, the reaction mixture is maintained at 30°C for a period, then heated to 95°C for approximately 2 hours .

  • The mixture is then cooled to facilitate crystallization of the product .

  • The crude product is isolated by centrifugation and further purified through recrystallization using a mixture of ethanol and water .

Another documented laboratory-scale synthesis describes:

"Aqueous sodium hydroxide (40%, 150 ml) is added dropwise during 3-4 hr to a stirred mixture of pyrogallol (42 g, 0.33 mole), sodium hydrosulphite (10 g, 0.057 mole), dimethyl sulphate (146 ml, 194.60 g, 1.54 mole) kept at 18-22°. Ice (1 kg) is then added and the reaction mixture left overnight. The separated solid is filtered and washed with water. It is crystallised from methanol as colourless prisms. Yield 37.5 g (66.9%). M.p. 46-47°."

Applications and Uses

1,2,3-Trimethoxybenzene has various applications across scientific research and industrial processes. Its utility stems from its unique structure and properties.

Research Applications

The compound has been utilized in the study of photoinduced electron-transfer reactions, particularly to investigate the effects of solvents on these processes . Its well-defined structure and properties make it valuable for such fundamental research.

Industrial Applications

In industrial contexts, 1,2,3-Trimethoxybenzene has been employed in the RSM-optimised slow pyrolysis of rice husk for bio-oil production . This application demonstrates its potential value in biomass conversion and renewable energy technologies.

Pharmaceutical and Organic Synthesis

The compound is described as "a deep-processed product of gallnut, which can be used in the field of organic synthesis and pharmaceutical" . Its role as a building block in organic synthesis is exemplified by its use in condensation reactions, such as with 2,4-diamino-5-(hydroxymethyl)pyrimidine to yield 2,4-diamino-5-(2,3,4-trimethoxybenzyl)pyrimidine .

Occurrence and Significance in Nature

Natural Occurrence

1,2,3-Trimethoxybenzene has been identified in tea, making it a potential biomarker for the consumption of this widely consumed beverage . This natural occurrence suggests possible biological roles and interactions that remain to be fully explored.

Analytical Methods and Identification

The identification and quantification of 1,2,3-Trimethoxybenzene typically employ standard analytical techniques used for organic compounds.

Spectroscopic Identification

The compound can be identified and characterized using various spectroscopic methods, including:

  • Gas Chromatography (GC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry

  • Infrared Spectroscopy

SupplierQuantityPricePurityDate
Hebei Mujin Biotechnology Co.,Ltd1KGUS $0.00 / KG99%2025-03-21
Hebei Chuanghai Biotechnology Co., Ltd1kgUS $1.00 / kg99%2025-03-20
Hebei Chuanghai Biotechnology Co,.LTD1KGUS $10.00 / KG99%2024-10-11
TCI America25G₹2,600.00>99.0%(GC)Current
TCI America500G₹20,000.00>99.0%(GC)Current

Note: Price variations may reflect differences in purity, packaging, quantity discounts, or market fluctuations .

Research Directions and Future Perspectives

Current research involving 1,2,3-Trimethoxybenzene spans several fields, from fundamental chemical studies to applications in renewable energy. The compound's role in electron-transfer reactions suggests potential applications in photochemistry and materials science. Additionally, its presence in tea opens avenues for research in food chemistry and metabolomics, particularly as a biomarker for tea consumption.

Further research directions may include:

  • Exploring its potential as a building block in pharmaceutical development

  • Investigating its role in biomass conversion and bio-oil production

  • Studying its metabolic fate and biological interactions in humans

  • Developing new synthetic pathways for more efficient production

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